molecular formula C11H6ClN3O2 B6385686 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261986-61-1

5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385686
CAS No.: 1261986-61-1
M. Wt: 247.64 g/mol
InChI Key: CDXKOKQHHQQTFG-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a 4-chloro-3-cyanophenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dioxopyrimidine.

    Reduction: Formation of 5-(4-Chloro-3-aminophenyl)-(2,4)-dihydroxypyrimidine.

    Substitution: Formation of 5-(4-Methoxy-3-cyanophenyl)-(2,4)-dihydroxypyrimidine.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of two hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2/c12-9-2-1-6(3-7(9)4-13)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXKOKQHHQQTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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